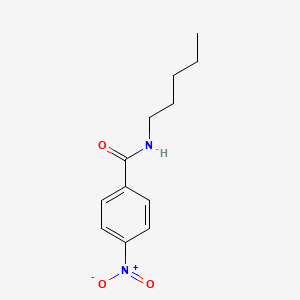

4-nitro-N-pentylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

89399-20-2 |

|---|---|

Molecular Formula |

C12H16N2O3 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-nitro-N-pentylbenzamide |

InChI |

InChI=1S/C12H16N2O3/c1-2-3-4-9-13-12(15)10-5-7-11(8-6-10)14(16)17/h5-8H,2-4,9H2,1H3,(H,13,15) |

InChI Key |

BEPRYLWKWWVVQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitro N Pentylbenzamide and Its Analogues

Strategies for Amide Bond Formation in N-pentylbenzamide Derivatives

The creation of the amide linkage is a cornerstone of organic synthesis, and several reliable methods are available for constructing N-pentylbenzamide derivatives. These strategies typically begin with either a carboxylic acid or a more reactive acyl chloride.

The direct coupling of 4-nitrobenzoic acid with pentylamine is a common strategy for forming the amide bond. This reaction requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the amine. This is typically achieved using various coupling reagents. fishersci.fr

Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and reduce racemization in chiral substrates. peptide.com The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by pentylamine to yield 4-nitro-N-pentylbenzamide. fishersci.fr Another class of effective reagents includes phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which convert the carboxylic acid into an activated ester in situ. peptide.com

A patented method for producing 4-nitrobenzamide (B147303) from 4-nitrobenzoic acid and ammonia utilizes a catalytic system of boric acid and polyethylene glycol, achieving yields up to 97%. google.com This suggests that catalytic methods can also be highly effective for N-alkylated analogues like the target compound.

Table 1: Comparison of Coupling Reagents for Amide Synthesis from 4-Nitrobenzoic Acid This table is illustrative, based on typical results for amide coupling reactions.

| Coupling Reagent System | Solvent | Typical Reaction Time | Typical Yield (%) |

|---|---|---|---|

| DCC / HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | 12-24 hours | 85-95 |

| EDC / HOBt | DCM / H₂O | 12-18 hours | 88-96 |

| HATU / DIPEA | DMF | 2-6 hours | 90-98 |

| Boric Acid / PEG (catalytic) | Toluene | 8-12 hours | ~90 |

A highly efficient and widely used method for amide synthesis involves the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. For the synthesis of this compound, this involves the reaction of 4-nitrobenzoyl chloride with pentylamine. This classic transformation is known as the Schotten-Baumann reaction. iitk.ac.inchemeurope.com

The reaction is typically carried out in a two-phase solvent system, consisting of an organic solvent (like dichloromethane) for the reactants and an aqueous phase containing a base (such as sodium hydroxide (B78521) or pyridine). chemeurope.comchemistnotes.com The base plays a crucial role by neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted pentylamine, rendering it non-nucleophilic and halting the reaction. byjus.comorganic-chemistry.org The use of 4-nitrobenzoyl chloride is advantageous as it is a stable, crystalline solid that can be prepared from 4-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.fr This method is often high-yielding and proceeds rapidly at room temperature. fishersci.frresearchgate.net

Functional Group Interconversions Leading to this compound

An alternative synthetic approach involves forming the N-pentylbenzamide structure first, followed by modification of the aromatic ring to introduce the nitro group.

This methodology begins with the synthesis of N-pentylbenzamide, which can be easily prepared from benzoyl chloride and pentylamine. The subsequent step is an electrophilic aromatic substitution, specifically the nitration of the N-pentylbenzamide scaffold.

The nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. wikipedia.org The regioselectivity of the reaction is governed by the directing effect of the N-acyl group (-NHCOR) on the benzene (B151609) ring. The amide group is an activating, ortho, para-directing substituent due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. wikipedia.org While some ortho-isomer is typically formed, the para-product (this compound) is often the major product due to reduced steric hindrance. To improve para-selectivity, nitration can also be performed with milder nitrating agents such as N-nitrosaccharin or under specific catalytic conditions. google.comnih.gov

Table 2: Regioselectivity in the Nitration of N-Pentylbenzamide This table presents expected isomer distribution based on established principles of electrophilic aromatic substitution.

| Nitrating Agent | Conditions | Expected Major Product | Expected para:ortho Ratio |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0-25 °C | This compound | ~2:1 to 4:1 |

| N-Nitrosaccharin / Lewis Acid | Room Temperature | This compound | >5:1 |

| N₂O₅ / Zeolite Catalyst | 70-75 °C | This compound | >20:1 |

Analogues of this compound can be synthesized by starting with different nitro-substituted precursors. For instance, employing 2-nitrobenzoic acid or 3-nitrobenzoic acid in condensation or acyl chloride-based reactions with pentylamine would yield the corresponding 2-nitro-N-pentylbenzamide and 3-nitro-N-pentylbenzamide isomers, respectively.

Another approach involves derivatization starting from a different nitroaromatic amine. For example, N-{[(4-nitrophenyl)amino]methyl}benzamide has been synthesized by reacting 4-nitroaniline (B120555) with (benzamidomethyl)triethylammonium chloride in an aqueous medium. researchgate.net This demonstrates how a pre-existing nitroaniline can be elaborated into a more complex benzamide (B126) structure, providing a pathway to analogues with different linkers between the aromatic ring and the amide nitrogen. These alternative routes are crucial for generating a library of related compounds for structure-activity relationship studies.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize yield and minimize side products.

For condensation reactions (Section 2.1.1), the choice of coupling reagent and solvent is critical. Modern reagents like HATU often provide faster reaction times and higher yields compared to traditional carbodiimides, though cost can be a factor on a larger scale. reddit.comsemanticscholar.org The reaction temperature is typically kept at room temperature or slightly below to prevent side reactions.

In the acyl chloride method (Section 2.1.2), optimization focuses on the controlled addition of the acyl chloride and efficient stirring to manage the exothermic reaction and ensure proper mixing in the biphasic system. The choice and concentration of the base are also important; an excess of a strong base can lead to hydrolysis of the acyl chloride, reducing the yield.

For the nitration route (Section 2.2.1), controlling the temperature is paramount to prevent over-nitration (dinitration) and degradation of the starting material. frontiersin.org Running the reaction at low temperatures (e.g., 0 °C) generally improves the regioselectivity, favoring the para-isomer over the ortho-isomer. The molar ratio of nitric acid to the benzamide substrate is also a key factor; using a slight excess of nitric acid ensures complete conversion, while a large excess increases the risk of side product formation. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Nitro N Pentylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants in one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and environment of each atom can be determined.

The proton (¹H) NMR spectrum provides a quantitative and qualitative fingerprint of the hydrogen atoms within the 4-nitro-N-pentylbenzamide molecule. The spectrum is anticipated to show distinct signals for the aromatic protons, the amide proton, and the protons of the pentyl chain, each with characteristic chemical shifts and splitting patterns.

The aromatic region is expected to exhibit a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. Two distinct doublets, each integrating to two protons, are predicted. The protons ortho to the strongly electron-withdrawing nitro group (H-3/H-5) are expected to be deshielded and appear at a lower field (higher ppm value) compared to the protons ortho to the N-pentylcarbamoyl group (H-2/H-6).

The amide proton (N-H) typically appears as a broad singlet or a triplet, with its chemical shift being highly sensitive to solvent, concentration, and temperature. The protons of the pentyl group will display a chain of coupled signals. The methylene (B1212753) group directly attached to the amide nitrogen (α-CH₂) is expected to be the most deshielded of the alkyl protons. The terminal methyl group (ε-CH₃) will appear as a triplet at the highest field (lowest ppm value).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 6.3 - 8.5 | br t | ~5-6 |

| Aromatic H (ortho to -NO₂) | ~8.25 | d | ~8.7 |

| Aromatic H (ortho to -CONH) | ~7.95 | d | ~8.7 |

| N-CH₂- (α) | ~3.45 | q | ~7.0 |

| -CH₂- (β) | ~1.62 | p | ~7.2 |

| -CH₂-CH₂- (γ, δ) | ~1.35 | m | - |

| -CH₃ (ε) | ~0.92 | t | ~7.3 |

Predicted values are based on data for analogous compounds such as N-isopropyl-4-nitrobenzamide and N-(tert-butyl)-4-nitrobenzamide. rsc.org Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, p=pentet, m=multiplet, br=broad.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, a total of 10 distinct signals are expected in the proton-decoupled spectrum, corresponding to the five carbons of the pentyl chain and the five unique carbons of the 4-nitrophenylcarbamoyl moiety (the two pairs of aromatic C-H carbons are equivalent by symmetry).

The carbonyl carbon of the amide group is expected to appear at the lowest field, typically around 165 ppm. The aromatic carbons are identified by their characteristic shifts, with the carbon atom bonded to the nitro group being significantly affected by its electron-withdrawing nature. The five carbons of the pentyl chain will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~164.7 |

| Aromatic C (ipso, attached to -NO₂) | ~149.3 |

| Aromatic C (ipso, attached to -CONH) | ~140.5 |

| Aromatic CH (ortho to -CONH) | ~128.1 |

| Aromatic CH (ortho to -NO₂) | ~123.6 |

| N-CH₂- (α) | ~40.5 |

| -CH₂- (β) | ~29.1 |

| -CH₂- (γ) | ~28.9 |

| -CH₂- (δ) | ~22.3 |

| -CH₃ (ε) | ~13.9 |

Predicted values are based on data for analogous compounds like N-isopropyl-4-nitrobenzamide and N-pentylbenzamide. rsc.orgnih.gov Chemical shifts are referenced to TMS.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would be expected to show:

A cross-peak connecting the two aromatic doublet signals, confirming their ortho relationship.

A cross-peak between the amide (N-H) proton and the α-CH₂ protons.

A sequential series of cross-peaks mapping the connectivity of the pentyl chain: N-H ↔ α-CH₂ ↔ β-CH₂ ↔ γ-CH₂ ↔ δ-CH₂ ↔ ε-CH₃.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹JCH coupling). sdsu.edu It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. Key expected correlations include:

The aromatic proton signal at ~8.25 ppm with the carbon signal at ~123.6 ppm.

The aromatic proton signal at ~7.95 ppm with the carbon signal at ~128.1 ppm.

The α-CH₂ proton signal at ~3.45 ppm with the α-carbon signal at ~40.5 ppm.

The ε-CH₃ proton signal at ~0.92 ppm with the ε-carbon signal at ~13.9 ppm.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies.

The FT-IR spectrum provides a clear signature of the functional groups present in this compound. Analysis of N-substituted benzamides and aromatic nitro compounds allows for the prediction of key absorption bands. nih.govesisresearch.org

N-H Stretch: A moderate to sharp absorption is expected in the region of 3300-3350 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group appear just below 3000 cm⁻¹.

C=O Stretch (Amide I): A very strong and prominent band is anticipated around 1640-1660 cm⁻¹. This is one of the most characteristic bands for an amide.

N-O Stretches: The nitro group gives rise to two very strong absorptions: an asymmetric stretch near 1525 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. spectroscopyonline.com

N-H Bend (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching, is expected near 1550 cm⁻¹, potentially overlapping with the asymmetric nitro stretch.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3330 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| C=O Stretch (Amide I) | ~1645 | Very Strong |

| N-H Bend (Amide II) | ~1550 | Strong |

| NO₂ Asymmetric Stretch | ~1525 | Very Strong |

| NO₂ Symmetric Stretch | ~1350 | Very Strong |

Predicted values are based on data for analogous compounds like N-(tert-butyl)-4-nitrobenzamide and general spectroscopic data tables. rsc.orgspectroscopyonline.com

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. A normal coordinate analysis of nitrobenzamides has been used to assign vibrational modes. nih.gov

Aromatic Ring Vibrations: The spectrum is expected to be dominated by strong bands associated with the aromatic ring, particularly the ring stretching modes around 1600 cm⁻¹.

NO₂ Symmetric Stretch: This vibration is typically very strong and sharp in the Raman spectrum, appearing around 1350 cm⁻¹. The asymmetric stretch is usually weaker.

C-N and C-C Stretches: Various stretching modes for the carbon skeleton will appear in the fingerprint region (below 1500 cm⁻¹).

Table 4: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring Stretch | ~1600 | Strong |

| NO₂ Asymmetric Stretch | ~1525 | Weak-Medium |

| NO₂ Symmetric Stretch | ~1350 | Very Strong |

| Benzene Ring Breathing | ~850 | Medium |

Predicted values are based on data for analogous nitro-substituted aromatic compounds. nih.gov

Interpretation of Carbonyl, Amide N-H, and Aromatic C-H Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu For this compound, specific regions of the IR spectrum are indicative of its key structural features: the carbonyl group of the amide, the N-H bond of the amide, and the C-H bonds of the aromatic ring.

The interpretation of these vibrational modes is crucial for confirming the compound's structure. The presence of a nitro group (NO₂) attached to the aromatic ring also gives rise to characteristic stretching vibrations. orgchemboulder.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed in Related Compounds (cm⁻¹) | Significance |

| Amide N-H Stretch | 3350-3180 | ~3300 | Confirms the presence of a secondary amide. |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Indicates the presence of the benzene ring. spectroscopyonline.com |

| Carbonyl (C=O) Stretch | 1680-1630 | ~1685 | Characteristic of a secondary amide, indicating the presence of the amide functional group. researchgate.net |

| Nitro (NO₂) Asymmetric Stretch | 1550-1475 | 1550-1475 | Confirms the presence of the nitro group attached to the aromatic ring. orgchemboulder.com |

| Nitro (NO₂) Symmetric Stretch | 1360-1290 | 1360-1290 | Further confirms the nitro group. orgchemboulder.com |

| Amide N-H Bend | 1550-1510 | Not specified | Often overlaps with other absorptions. |

Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.

The N-H stretching vibration typically appears as a sharp to moderately broad band. The carbonyl (C=O) stretching absorption is one of the most intense and recognizable bands in the IR spectrum of amides. The aromatic C-H stretching vibrations are generally of lower intensity compared to the carbonyl stretch. The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. orgchemboulder.comwikieducator.org

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a molecule through the analysis of its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, HRMS measures the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. nih.gov

For this compound (C₁₂H₁₆N₂O₃), the expected exact mass can be calculated. The ability of HRMS to provide such precise mass measurements is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Nominal Mass | 236 |

| Monoisotopic Mass | 236.1161 g/mol |

| Exact Mass (Computed) | 236.11609 |

Tandem Mass Spectrometry (MS/MS and MSn) for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. This technique is invaluable for elucidating the structure of a molecule by analyzing its fragmentation pathways. researchgate.net

For this compound, the amide bond is a likely site for cleavage. nih.gov The fragmentation of N-alkyl amides often involves cleavage of the N-CO bond, leading to the formation of an acylium ion. nih.govresearchgate.net The fragmentation pattern can be influenced by the site of protonation, with protonation at the amide nitrogen often leading to N-CO bond cleavage. nih.govosu.edu

Expected Fragmentation Pathways:

Cleavage of the N-pentyl group: Loss of the pentyl radical (C₅H₁₁) would result in a fragment ion corresponding to 4-nitrobenzamide (B147303).

Cleavage of the amide bond: Scission of the C-N bond can occur, leading to the formation of a 4-nitrobenzoyl cation and a pentylamine radical. nih.gov

Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) is also a common pathway for nitroaromatic compounds. acdlabs.commiamioh.edu

McLafferty rearrangement: Primary amides can undergo this rearrangement, though it's less common for secondary amides. libretexts.org

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

| 237.1234 [M+H]⁺ | [4-nitrobenzoyl]⁺ | 150 | C₅H₁₁N |

| 237.1234 [M+H]⁺ | [M+H - NO₂]⁺ | 191 | NO₂ |

| 237.1234 [M+H]⁺ | [C₅H₁₂N]⁺ | 86 | C₇H₄NO₂ |

Analysis of Adduct Formation and In-Source Fragmentation Phenomena

During the ionization process in mass spectrometry, particularly with electrospray ionization (ESI), molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), ammonium (B1175870) ([M+NH₄]⁺), or even other analyte molecules (dimers). nih.govacs.org The formation of these adducts can be controlled by adjusting mobile phase additives. acs.org For nitroaromatic compounds, adducts with nitrate (B79036) ([M+NO₃]⁻) or nitrite (B80452) ([M+NO₂]⁻) can also be observed in negative ion mode. nih.gov

In-source fragmentation is a phenomenon where fragmentation occurs in the ion source of the mass spectrometer before the ions enter the mass analyzer. stackexchange.com This can be induced by applying higher voltages in the ion source. nih.gov While sometimes undesirable, controlled in-source fragmentation can provide additional structural information, similar to MS/MS. stackexchange.comacs.org For amides, in-source fragmentation can lead to the cleavage of the amide bond. stackexchange.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. williams.edursc.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. units.it

In this compound, the key chromophore is the nitro-substituted benzene ring conjugated with the carbonyl group of the amide. This extended conjugation system influences the electronic transitions and the wavelength of maximum absorption (λ_max). uomustansiriyah.edu.iq

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions. uomustansiriyah.edu.iq

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugation between the benzene ring, the nitro group, and the carbonyl group lowers the energy required for this transition, shifting the λ_max to longer wavelengths (a bathochromic or red shift). uomustansiriyah.edu.iqmsu.edu

n → π transitions:* These are lower-intensity absorptions arising from the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitro group) to a π* antibonding orbital. uomustansiriyah.edu.iq

For p-nitrobenzamide, a related compound, a strong absorption band is observed, which is sensitive to protonation. scispace.com The presence of the nitro group generally leads to strong absorption in the UV region. The solvent can also influence the position of the absorption maxima. uomustansiriyah.edu.iq

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |

| π → π | 250-300 | High (10,000 - 20,000 L mol⁻¹ cm⁻¹) | Associated with the conjugated aromatic system. |

| n → π | 300-350 | Low (10 - 100 L mol⁻¹ cm⁻¹) | Arising from the carbonyl and nitro groups. |

This table provides estimated values based on related structures. Actual values would need to be determined experimentally.

The study of substituted benzamides has shown that the electronic transitions are influenced by the nature and position of the substituents on the aromatic ring. scispace.com The nitro group, being a strong electron-withdrawing group, significantly affects the electronic structure and thus the UV-Vis absorption spectrum.

Structural and Conformational Analysis of 4 Nitro N Pentylbenzamide

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Determination of Crystal Packing and Unit Cell Parameters

Should a suitable single crystal of 4-nitro-N-pentylbenzamide be grown, X-ray diffraction analysis would yield its fundamental crystallographic data. This would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information is crucial for understanding the packing efficiency and symmetry of the molecules in the solid state. For comparative purposes, the Cambridge Crystallographic Data Centre (CCDC) is a primary resource for such data on other crystalline materials. nih.govmdpi.com

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Expected Data Type |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Numerical Value |

| b (Å) | Numerical Value |

| c (Å) | Numerical Value |

| α (°) | Numerical Value |

| β (°) | Numerical Value |

| γ (°) | Numerical Value |

| Volume (ų) | Numerical Value |

Analysis of Intramolecular Torsional Angles and Dihedral Relationships

Table 2: Key Intramolecular Torsional Angles in this compound

| Torsional Angle | Atoms Defining the Angle | Significance |

|---|---|---|

| Amide Bond Rotation | O=C-N-C (pentyl) | Determines the relative orientation of the pentyl group to the benzoyl moiety. |

| Nitro Group Twist | O₂N-C-C-C (ring) | Indicates the degree of planarity of the nitro group with the aromatic ring. |

Conformational Landscape Exploration via Spectroscopic and Computational Methods

In the absence of a solid-state structure, or to understand its behavior in solution, spectroscopic and computational methods are invaluable for exploring the conformational possibilities of this compound. auremn.org.br

Analysis of Rotational Isomers around Sigma Bonds

This compound possesses several rotatable single bonds (sigma bonds), leading to a variety of possible conformations (rotational isomers or rotamers). libretexts.org The most significant rotations would be around the amide C-N bond and the various C-C bonds within the pentyl chain. Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to calculate the potential energy surface for these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them. mdpi.com

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives from this compound introduces important stereochemical considerations, particularly when these synthetic routes have the potential to create one or more stereocenters. As the parent molecule, this compound, is achiral, the generation of chirality in its derivatives is a critical aspect of their synthesis, influencing their biological activity and physical properties.

The fundamental principles of stereochemistry dictate the outcome of reactions that form a new chiral center. lumenlearning.com When a new chiral center is created from an achiral starting material like this compound, the reaction will typically result in a racemic mixture, which is a 50:50 mixture of the two possible enantiomers, unless a chiral agent such as a catalyst, reagent, or solvent is used. lumenlearning.com This is because the transition states leading to the formation of the two enantiomers are themselves enantiomeric and thus have equal activation energies, leading to their formation at equal rates.

In scenarios where a derivative synthesis involves the introduction of a new chiral center into a molecule that is already chiral (for instance, if the pentyl group were substituted with a chiral moiety), the outcome is a mixture of diastereomers. lumenlearning.com Unlike enantiomers, diastereomers have different physical and chemical properties, allowing for their potential separation.

A key strategy in modern organic synthesis is the use of asymmetric catalysis to control the stereochemical outcome of a reaction. For derivatives of nitro-aromatic compounds, various catalytic systems have been successfully employed. For example, copper(I)-catalyzed asymmetric additions have been used to synthesize chiral anti-1,2-diamine derivatives from ketimines derived from 4-nitrobenzylamines. nih.gov In such reactions, a chiral ligand coordinates to the metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other. This approach can lead to high diastereoselectivity and enantioselectivity. nih.gov The nitro group in these substrates can serve as a useful synthetic handle for further transformations. nih.gov

The synthesis of chiral derivatives often requires careful planning and execution to achieve the desired stereoisomer in high purity. The table below illustrates hypothetical examples of derivative synthesis from this compound, highlighting the potential stereochemical outcomes.

Table 1: Hypothetical Stereochemical Outcomes in the Synthesis of this compound Derivatives

| Reaction Type | Reagents | Potential Chiral Product | Expected Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Reduction of a Ketone Derivative | Chiral Reducing Agent (e.g., CBS reagent) | Chiral secondary alcohol | High enantiomeric excess (ee) |

| Asymmetric Alkylation | Chiral catalyst and alkylating agent | Alkylated derivative with a new stereocenter | High enantiomeric excess (ee) |

Furthermore, the resolution of racemic mixtures is a common strategy to obtain enantiomerically pure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. mdpi.com This method was successfully used for the separation of the enantiomers of 4-nitropropranolol and 7-nitropropranolol. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation.

Computational Chemistry and Theoretical Studies of 4 Nitro N Pentylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. researchgate.netirjweb.com By modeling the electron density, DFT can predict molecular geometries, vibrational frequencies, and parameters related to chemical reactivity. researchgate.net For a molecule like 4-nitro-N-pentylbenzamide, DFT calculations, typically using hybrid functionals like B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide deep insights into its intrinsic characteristics. researchgate.netdergipark.org.trekb.eg

Optimization of Molecular Geometry and Vibrational Frequencies

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. ekb.eg For the aromatic core of this compound, the bond lengths and angles are expected to be similar to those calculated for analogous structures like N-(4-nitrophenyl)methacrylamide (4NPMA). researchgate.net The key structural parameters for the nitrobenzene (B124822) and amide groups would be largely conserved. The defining structural variables for this compound would be the dihedral angles involving the flexible N-pentyl chain and the rotation around the C-N amide bond.

Table 1: Predicted Optimized Geometric Parameters for the Core Structure of this compound (based on data for analogous compounds) Note: This table presents expected values based on calculations for similar molecules. The pentyl chain introduces additional degrees of freedom.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (ring) | 1.38 - 1.41 |

| C-N (amide) | ~1.38 | |

| C-N (nitro) | ~1.47 | |

| N=O (nitro) | ~1.23 | |

| C=O (amide) | ~1.24 | |

| Bond Angles (º) | O-N-O (nitro) | ~125 |

| C-C-N (amide) | ~118 | |

| C-N-H (amide) | ~121 |

Once the geometry is optimized, vibrational frequency calculations can be performed. q-chem.comwisc.edu These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. nasa.gov For this compound, characteristic frequencies would include the symmetric and asymmetric stretching of the nitro (NO₂) group, the C=O and N-H stretching of the amide group, and various vibrations of the benzene (B151609) ring and the pentyl chain. Comparing calculated frequencies with experimental spectra is a standard method for confirming molecular structure. researchgate.net Scaling factors are often applied to theoretical frequencies to better match experimental values, as the harmonic oscillator approximation used in calculations tends to overestimate frequencies. nih.gov

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's behavior in chemical reactions. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netthaiscience.info

In this compound, the HOMO is expected to be localized primarily on the benzene ring and the amide group, while the LUMO would be concentrated on the electron-withdrawing nitro group. researchgate.netthaiscience.info This distribution facilitates intramolecular charge transfer from the ring/amide system to the nitro group upon electronic excitation. The calculated HOMO-LUMO gap for analogs like 4-nitroaniline (B120555) is around 3.89 eV. thaiscience.info A similar value would be anticipated for this compound.

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound (based on data for 4-nitroaniline) Data calculated at the B3LYP/6-311G(d,p) level for 4-nitroaniline provides a reference for prediction. thaiscience.info

| Parameter | Definition | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -7.02 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -3.13 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 3.89 |

| Ionization Potential (I) | -E(HOMO) | ~ 7.02 |

| Electron Affinity (A) | -E(LUMO) | ~ 3.13 |

| Electronegativity (χ) | (I + A) / 2 | ~ 5.07 |

| Chemical Hardness (η) | (I - A) / 2 | ~ 1.95 |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 6.59 |

The charge distribution, calculated via methods like Mulliken population analysis or Natural Population Analysis (NPA), reveals the partial charges on each atom. In this molecule, the oxygen atoms of the nitro group and the carbonyl group will carry significant negative charge, while the nitrogen of the nitro group and the carbons attached to electronegative atoms will be positively charged. thaiscience.info

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, providing a theoretical counterpart to experimental data. libretexts.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (δ). q-chem.comresearchgate.net For this compound, ¹H NMR calculations would predict distinct signals for the aromatic protons, the N-H proton, and the different methylene (B1212753) (CH₂) and methyl (CH₃) groups of the pentyl chain. Similarly, ¹³C NMR calculations would predict signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment of each nucleus. q-chem.com

IR Spectroscopy: As discussed in section 5.1.1, the calculated vibrational frequencies and their corresponding intensities directly predict the IR spectrum. researchgate.net Key predicted peaks for this compound would be the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch (around 1650-1680 cm⁻¹), and the asymmetric and symmetric NO₂ stretches (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. libretexts.org The calculations identify the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For a nitroaromatic compound, strong absorptions in the UV region are expected due to π → π* and n → π* transitions associated with the benzene ring and the nitro and carbonyl groups.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de This method provides detailed information about intramolecular and intermolecular interactions by quantifying the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. researchgate.netresearchgate.net

The stability of a molecule can be related to hyperconjugative interactions, which are revealed by the NBO analysis. The energetic contribution of these interactions is estimated using second-order perturbation theory. wisc.edu For this compound, significant interactions are expected between:

The lone pairs (n) of the amide nitrogen and the oxygen atoms of the nitro group.

The π orbitals of the benzene ring.

The antibonding (σ* and π*) orbitals of the ring and the substituent groups.

A key interaction would be the delocalization of electron density from the π orbitals of the benzene ring into the π* orbitals of the nitro group, which stabilizes the molecule and is characteristic of electron-withdrawing substituents on an aromatic ring. The NBO analysis also provides "natural" atomic charges, which are generally considered more reliable than those from Mulliken analysis. researchgate.net

Table 3: Illustrative Second-Order Perturbation Analysis of Fock Matrix from NBO for a Nitro-Aromatic Amide System This table shows representative donor-acceptor interactions and their stabilization energies (E⁽²⁾) that would be expected in this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) |

| π (C-C ring) | π* (N-O nitro) | High |

| n (O, amide) | σ* (N-C, amide) | Moderate |

| n (N, amide) | π* (C=O, amide) | Moderate |

| π (C-C ring) | π* (C=O, amide) | Moderate |

| σ (C-H) | σ* (C-C) | Low |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations typically focus on static, minimum-energy structures (often in the gas phase), Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering insights into conformational changes, solvent effects, and intermolecular interactions. mdpi.commdpi.com

Conformational Sampling and Trajectory Analysis in Solution

For a flexible molecule like this compound, which has a rotatable pentyl chain, MD simulations are particularly useful for exploring its conformational landscape in a solvent, such as water or an organic solvent. researchgate.net

The simulation would start with the molecule placed in a box of solvent molecules. Over the course of the simulation (typically nanoseconds to microseconds), the system's trajectory—the positions and velocities of all atoms at each time step—is recorded. nih.gov Analysis of this trajectory can reveal:

Stable Conformations: By analyzing the dihedral angles of the pentyl chain and the amide bond over time, one can identify the most frequently adopted (and therefore most stable) conformations in that specific solvent environment. ufms.brrsc.org

Solvent Effects: The simulation explicitly shows how solvent molecules arrange themselves around the solute, forming hydrogen bonds with the amide and nitro groups. This solvation structure is crucial for understanding the molecule's solubility and behavior in solution.

Root Mean Square Deviation (RMSD): This parameter tracks how much the molecule's structure deviates from its initial conformation over time. A stable RMSD indicates that the system has reached equilibrium. researchgate.net

Clustering Analysis: This can be used to group similar conformations from the trajectory, providing a quantitative measure of the population of different conformational states. nih.gov

MD simulations can thus provide a dynamic picture of this compound, complementing the static insights gained from DFT calculations and offering a more complete understanding of its behavior in a realistic chemical environment.

Investigation of Intermolecular Interactions in Condensed Phases

The study of intermolecular interactions in the condensed phases (solid and liquid) of this compound is crucial for understanding its macroscopic properties, such as melting point, boiling point, solubility, and crystal packing. These interactions are primarily non-covalent and include hydrogen bonding, dipole-dipole interactions, and London dispersion forces. mdpi.comgoogle.com Computational methods allow for the detailed characterization of the geometry and energetics of these weak forces, which govern molecular recognition and self-assembly in the crystalline state. nih.govfrontiersin.org

The this compound molecule possesses several key functional groups that dictate its interaction profile. The amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). The nitro group (-NO₂) is a strong electron-withdrawing group and a potent hydrogen bond acceptor (the oxygen atoms). The aromatic ring can participate in π-π stacking and C-H···π interactions, while the flexible N-pentyl chain primarily contributes through weaker van der Waals or London dispersion forces. nih.govnih.gov

In the solid state, it is expected that the dominant intermolecular interaction would be hydrogen bonding between the amide groups of adjacent molecules. Specifically, the N-H of one molecule would form a strong hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule, often leading to the formation of infinite chains or dimeric motifs. nih.gov This is a common feature in the crystal structures of primary and secondary amides.

Furthermore, weaker C-H···O hydrogen bonds involving the aromatic C-H groups or the pentyl chain C-H groups as donors and the nitro group or carbonyl oxygen atoms as acceptors are highly probable. The nitro group's oxygen atoms are particularly effective acceptors due to the group's strong electron-withdrawing nature. rsc.org Studies on related nitroaromatic compounds confirm the significance of such interactions in stabilizing crystal packing.

An illustrative summary of the potential intermolecular interactions and their estimated energies, based on studies of similar functional groups, is provided below.

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

| Strong Hydrogen Bond | Amide N-H | Amide C=O | 5 - 10 |

| Weak Hydrogen Bond | Aromatic C-H | Nitro O | 1 - 4 |

| Weak Hydrogen Bond | Alkyl C-H | Nitro O | 0.5 - 2.5 |

| Weak Hydrogen Bond | Alkyl C-H | Amide C=O | 0.5 - 2.5 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 1 - 3 |

| Dispersion Forces | Pentyl Chain | Pentyl Chain | Variable (increases with chain length) |

Note: The data in this table is illustrative and represents typical energy ranges for these types of interactions as found in computational studies of various organic molecules.

Quantum Chemical Topology and QTAIM Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework used to analyze the electron density (ρ(r)) of a molecule to characterize its chemical bonding. researchgate.netijcce.ac.ir By analyzing the topology of the electron density, QTAIM can identify and classify both covalent and non-covalent interactions, providing quantitative insights into their nature and strength. nih.govmdpi.com

The analysis focuses on identifying bond critical points (BCPs), which are locations in the space between two interacting atoms where the gradient of the electron density is zero. researchgate.net Several topological parameters are calculated at these BCPs to describe the interaction.

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond strength. Higher values indicate stronger interactions.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. For covalent bonds (shared interactions), ∇²ρ(r) is typically negative, signifying a concentration of electron density. For non-covalent, closed-shell interactions (like hydrogen bonds and van der Waals forces), ∇²ρ(r) is positive, indicating a depletion of electron density at the BCP. scirp.org

Total Electron Energy Density (H(r)) : The sign of H(r), which is the sum of the kinetic (G(r)) and potential (V(r)) energy densities, can further distinguish interactions. For interactions with significant covalent character (e.g., strong hydrogen bonds), H(r) is negative. For purely closed-shell or weak electrostatic interactions, H(r) is positive. researchgate.net

For this compound, QTAIM analysis would be applied to characterize the intramolecular and intermolecular bonds. Of particular interest are the non-covalent interactions that stabilize the crystal structure, as discussed in the previous section. A QTAIM analysis would precisely locate the BCPs corresponding to the N-H···O, C-H···O, and π-π stacking interactions.

The table below presents hypothetical QTAIM parameters for the principal intermolecular interactions expected in crystalline this compound, based on published data for similar systems. nih.govmdpi.comscirp.org

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

| Amide N-H···O=C | 0.020 - 0.045 | > 0 | < 0 | Strong H-bond (partial covalent character) |

| Aromatic C-H···O(Nitro) | 0.005 - 0.015 | > 0 | > 0 | Weak H-bond (closed-shell) |

| Alkyl C-H···O(Nitro) | 0.002 - 0.010 | > 0 | > 0 | Weak H-bond (closed-shell) |

Note: This table contains expected ranges of QTAIM parameters for the specified interactions, derived from computational studies on analogous molecular systems. An atomic unit (a.u.) of electron density is e/a₀³, where e is the elementary charge and a₀ is the Bohr radius.

This analysis would confirm the presence and relative strengths of the various hydrogen bonds, validating the qualitative assessment of intermolecular forces and providing a rigorous, quantitative basis for understanding the molecule's solid-state architecture.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of molecules with their physicochemical properties through mathematical equations. rsc.org These models are built by calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, or topological features of a molecule. A statistical method, such as multiple linear regression (MLR), is then used to build a predictive model.

For a molecule like this compound, QSPR models can be developed to predict a wide range of non-biological properties that are otherwise time-consuming or costly to measure experimentally. Examples of such properties include:

Thermophysical Properties : Boiling point, melting point, enthalpy of vaporization.

Solubility : Aqueous solubility, solubility in organic solvents.

Chromatographic Properties : Retention time in HPLC or GC.

Hazardous Properties : Flash point, impact sensitivity (especially relevant for nitro compounds).

The development of a QSPR model involves several key steps:

Data Set Collection : Gathering a set of molecules with known experimental values for the property of interest. For this compound, this would involve a series of structurally related amides or nitroaromatic compounds.

Descriptor Calculation : For each molecule in the set, a large number of molecular descriptors are calculated using specialized software. These can be categorized as:

0D/1D Descriptors : Molecular weight, atom counts, functional group counts.

2D Descriptors : Topological indices (e.g., connectivity indices), molecular shape indices.

3D Descriptors : van der Waals volume, surface area, dipole moment, quantum-chemical descriptors (e.g., HOMO/LUMO energies, atomic charges).

Model Building and Validation : A subset of the most relevant descriptors is selected and used to build a mathematical model. The model's predictive power is then rigorously tested using internal and external validation techniques.

A hypothetical QSPR model for predicting a property like the melting point (MP) of N-alkyl-4-nitrobenzamides might take the following linear form:

MP (°C) = b₀ + (b₁ × MW) + (b₂ × TPSA) + (b₃ × nRotB) + (b₄ × XLogP)

Where:

MP is the melting point.

b₀ - b₄ are regression coefficients determined by the statistical analysis.

MW is the Molecular Weight.

TPSA is the Topological Polar Surface Area, a descriptor related to hydrogen bonding potential.

nRotB is the number of rotatable bonds, related to molecular flexibility.

XLogP is the calculated logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

The table below shows hypothetical descriptor values for this compound that would be used in such a QSPR model.

| Descriptor | Description | Hypothetical Value |

| Molecular Weight (MW) | Mass of the molecule | 236.27 g/mol |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | ~74.9 Ų |

| Number of Rotatable Bonds (nRotB) | Count of single, non-ring bonds | 6 |

| XLogP3 | Log of octanol-water partition coefficient | ~2.9 |

| Hydrogen Bond Donors | Count of N-H, O-H bonds | 1 |

| Hydrogen Bond Acceptors | Count of N, O atoms | 4 |

Note: The values in this table are computed or estimated for this compound based on its known structure.

By developing and validating such QSPR models, the properties of new or untested compounds, including other derivatives of this compound, can be reliably predicted, accelerating materials research and chemical safety assessments.

Reaction Chemistry and Chemical Transformations of 4 Nitro N Pentylbenzamide

Reduction Reactions of the Nitro Group to Amine Derivatives

The reduction of the nitro group in 4-nitro-N-pentylbenzamide to its corresponding amine, 4-amino-N-pentylbenzamide, is a pivotal transformation that significantly alters the compound's electronic and chemical properties. This conversion of a strongly electron-withdrawing group to a strongly electron-donating group opens up numerous possibilities for further chemical modifications. masterorganicchemistry.com A variety of reducing agents and conditions have been successfully employed for this purpose.

Commonly, catalytic hydrogenation is the method of choice. commonorganicchemistry.com This technique involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for reducing aromatic nitro groups to amines. commonorganicchemistry.comwikipedia.org For instance, the reduction of similar nitro-substituted benzamides has been achieved with high efficiency using H₂ gas and a Pd/C catalyst in a solvent like ethanol. researchgate.net

Alternatively, metal-based reducing agents in acidic media provide a reliable route. masterorganicchemistry.com Systems such as iron (Fe) in acetic acid, tin (Sn) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid are known to cleanly reduce nitroarenes. commonorganicchemistry.comscispace.com The use of zinc dust with ammonium (B1175870) chloride also offers a method for this reduction. wikipedia.org Another effective reagent is sodium hydrosulfite. wikipedia.org

In some cases, to enhance the reducing power of milder agents, transition metal complexes can be utilized. For example, sodium borohydride (B1222165), which typically does not reduce nitro groups on its own, can be activated by the presence of Ni(PPh₃)₄ to effectively carry out the reduction to the amine. jsynthchem.com

The resulting 4-amino-N-pentylbenzamide is a valuable intermediate for the synthesis of a wide range of derivatives, including those with potential applications in medicinal chemistry. nih.govontosight.ai

Table 1: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

| H₂ / Pd/C | Catalytic hydrogenation, often considered a standard and efficient method. commonorganicchemistry.com |

| H₂ / Raney Nickel | An alternative catalyst for hydrogenation, useful when avoiding dehalogenation. commonorganicchemistry.com |

| Fe / Acid | A classic and cost-effective method for nitro group reduction. masterorganicchemistry.com |

| Sn / HCl | A well-established method for the reduction of nitroarenes. scispace.com |

| Zn / Acid | A mild reducing agent effective for this transformation. commonorganicchemistry.com |

| NaBH₄ / Ni(PPh₃)₄ | An enhanced borohydride system for the reduction of nitro compounds. jsynthchem.com |

| Sodium Hydrosulfite | A useful reagent for the reduction of nitroaromatics. wikipedia.org |

Modification of the Pentyl Chain: Alkylation and Other Substitutions

While direct modification of the pentyl chain of this compound is not extensively documented, the principles of N-alkylation in benzamide (B126) derivatives suggest potential pathways for such transformations. The N-pentyl group introduces hydrophobicity and steric bulk, which can influence the compound's physical properties and intermolecular interactions. vulcanchem.com

Systematic modifications of the N-alkyl chain length in related benzamides have been explored to understand structure-activity relationships. vulcanchem.com For instance, the synthesis of a series of N-alkyl-4-chlorobenzamides with varying chain lengths has been reported to investigate the effect of the alkyl substituent on hydrolysis rates. rsc.org This indicates that variations in the pentyl chain, such as branching (e.g., N-isopentylbenzamide) or changes in length (e.g., N-hexylbenzamide), can be achieved, likely through the initial selection of the corresponding amine during synthesis. vulcanchem.combldpharm.com

Further functionalization of the pentyl chain, once incorporated, would likely require standard alkane functionalization strategies, which can be challenging due to the relative inertness of C-H bonds. However, the synthesis of benzamides with pre-functionalized alkyl chains, such as N-(2-methylthioethyl) or N-butyl groups, has been demonstrated in other contexts. google.com This suggests that derivatives of this compound with modified pentyl chains could be synthesized by employing appropriately substituted pentylamines in the initial amide bond formation.

Reactions Involving the Amide Functional Group (e.g., Hydrolysis, Transamidation)

The amide bond in this compound is a key functional group that can undergo several important chemical transformations, including hydrolysis and transamidation.

Hydrolysis:

Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 4-nitrobenzoic acid and pentylamine. evitachem.com Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com Studies on related N-substituted 4-chlorobenzamides have shown that the rate of acid-catalyzed hydrolysis is influenced by the steric nature of the N-alkyl substituent. rsc.org Similarly, base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis in hot compressed water can be influenced by catalysts like ZrO₂ and is affected by the inductive and steric effects of the N-substituent. acs.org

Transamidation:

Transamidation, the conversion of one amide to another by reaction with an amine, is a valuable tool for diversifying amide structures. rsc.org This reaction can be challenging due to the stability of the amide bond but can be facilitated by catalysts or by activating the amide group. mdpi.com For secondary amides like this compound, a common strategy involves N-activation, for example, by introducing a Boc group to the amide nitrogen. rsc.orgnih.gov This activation weakens the C-N amide bond, making it more susceptible to cleavage and replacement by another amine. nih.gov Both metal-free and metal-catalyzed (e.g., using nickel catalysts) methods for the transamidation of N-activated secondary amides have been developed. rsc.orgnih.gov

Derivatization Strategies for Expanding Chemical Space

Derivatization of this compound is a key strategy for exploring and expanding its chemical space for various applications. This can be achieved by modifying the different functional components of the molecule.

Derivatization via the Aromatic Ring:

The nitro group strongly deactivates the aromatic ring towards electrophilic substitution. However, after its reduction to an amino group, the resulting 4-amino-N-pentylbenzamide becomes highly activated towards such reactions. masterorganicchemistry.com The amino group is an ortho-, para-director, allowing for the introduction of various substituents onto the benzene (B151609) ring.

Derivatization via the Amide Nitrogen:

The amide nitrogen can be a site for further substitution. While direct alkylation can be challenging, N-activation strategies, such as the introduction of a Boc group, not only facilitate transamidation but also represent a form of derivatization. nih.gov

Derivatization via the Pentyl Chain:

As discussed in section 6.2, while direct functionalization of the pentyl chain is less common, the use of functionalized pentylamines in the initial synthesis provides a straightforward route to a diverse range of derivatives. google.com

General Derivatization Reagents:

A wide array of derivatization reagents can be employed to modify the functional groups present in this compound or its amino derivative. For instance, the amino group of 4-amino-N-pentylbenzamide can react with acyl chlorides, sulfonyl chlorides, and isocyanates to form new amides, sulfonamides, and ureas, respectively. libretexts.org These reactions introduce new functionalities and can significantly alter the molecule's properties.

Exploration of Reaction Kinetics and Mechanisms

The study of reaction kinetics and mechanisms provides fundamental insights into the chemical behavior of this compound.

Kinetics of Amide Hydrolysis:

The kinetics of the hydrolysis of N-substituted benzamides have been a subject of study. For example, the acid-catalyzed hydrolysis of N-substituted 4-chlorobenzamides has been investigated over a range of acid concentrations. rsc.org Such studies often reveal complex relationships between reaction rate and acid concentration, which can be interpreted using various mechanistic models. rsc.org The electronic effects of substituents on the benzene ring and the steric effects of the N-alkyl group play crucial roles in determining the rate of hydrolysis. acs.orgpublish.csiro.au The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on reaction rates. publish.csiro.au

Mechanisms of Nitro Group Reduction:

The mechanism of nitro group reduction can vary depending on the reagents and conditions used. Catalytic hydrogenation typically involves the stepwise addition of hydrogen atoms across the nitrogen-oxygen bonds on the catalyst surface. Metal-in-acid reductions proceed through a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium.

Mechanisms of Transamidation:

The mechanism of transamidation often involves the nucleophilic attack of an amine on the amide carbonyl carbon. nih.gov In catalyzed or activated systems, the reaction proceeds through a tetrahedral intermediate. nih.gov For N-Boc activated amides, the reaction is driven by the formation of a more stable amide product. nih.gov

Applications in Materials Science and Supramolecular Chemistry

Crystal Engineering Principles for Designing Solid-State Materials

Crystal engineering is the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. mdpi.com For 4-nitro-N-pentylbenzamide, the key functionalities that govern its assembly in the solid state are the amide group (a classic hydrogen-bonding motif), the nitro group (a strong electron-withdrawing group and a potential hydrogen bond acceptor), the phenyl ring (capable of π-stacking), and the pentyl chain (which introduces van der Waals interactions and steric considerations).

The solid-state structure of materials based on this compound is directed by a hierarchy of non-covalent interactions. The primary and most directional of these is the hydrogen bond. The amide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular synthons. In many benzamide (B126) derivatives, these interactions result in the formation of chains or dimers. For instance, in the crystal structure of N-carbamothioyl-2-methylbenzamide, molecules are linked by N—H⋯S and N—H⋯O hydrogen bonds, creating infinite chains. iucr.org Analogously, this compound molecules are expected to form strong N-H···O=C hydrogen bonds, creating a primary structural backbone.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance in Crystal Packing |

| Hydrogen Bonding | Amide N-H | Amide C=O | Primary, directional interaction forming chains or dimers. |

| Hydrogen Bonding | Aromatic/Alkyl C-H | Nitro O | Weaker, secondary interaction influencing packing efficiency. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizing interaction due to polarized aromatic system. |

| Van der Waals | Pentyl Chain | Pentyl Chain/Other Groups | Non-directional, space-filling interactions influencing density and polymorphism. |

A key strategy in crystal engineering is the formation of cocrystals, which are multicomponent solids where the components are held together by non-covalent interactions. 4-nitrobenzamide (B147303), the parent amide of the title compound, has been shown to be an excellent coformer, readily forming cocrystals with a variety of molecules. materialsciencejournal.org This ability is directly transferable to this compound.

For example, 4-nitrobenzamide forms a 1:1 cocrystal with pyruvic acid. In this structure, the two components are linked by four distinct hydrogen bonds, demonstrating the reliability of the amide and carboxylic acid functional groups in forming predictable supramolecular synthons. mdpi.com

Furthermore, 4-nitrobenzamide has been used to construct more complex ternary cocrystals. In a notable example, 2:1:1 ternary cocrystals of 4-nitrobenzamide, a diacid (like fumaric or oxalic acid), and a 1,4-dihalogenated benzene (B151609) were designed. rsc.orgresearchgate.net The assembly of these solids is guided by a combination of strong amide-acid hydrogen bonds and specific halogen bonds between the iodine atoms of the dihalogenated benzene and the oxygen atoms of the nitro group (I···O₂N). rsc.org This highlights how the nitro group can be a specific interaction site, not just for hydrogen bonding but also for other directed interactions like halogen bonding. The N-pentyl group in this compound would add another layer of complexity and control, potentially influencing the solubility and crystallization kinetics, which are critical factors in obtaining a desired multi-component solid. materialsciencejournal.org

The precise arrangement of molecules in a crystal lattice dictates the material's bulk properties. By controlling the intermolecular interactions of this compound, it is possible to tailor properties such as optical and electronic responses. The nitroaromatic system is a classic example of a "push-pull" chromophore if an electron-donating group is also present, which is not the case here. However, the presence of the nitro group itself can lead to interesting optical phenomena.

The control over crystal packing, for example, can influence a material's refractive index and birefringence. More significantly, for non-centrosymmetric packing, materials composed of molecules with a significant hyperpolarizability (like many nitroaromatics) can exhibit non-linear optical (NLO) properties, such as second-harmonic generation (SHG). The challenge lies in preventing the molecules from arranging in a centrosymmetric fashion, where the dipole moments cancel out. The introduction of the chiral pentyl group (if a chiral precursor is used) or the formation of cocrystals with other specific molecules are strategies to break centrosymmetry and achieve desired bulk properties. The interplay between strong, directional hydrogen bonds and the weaker, space-filling demands of the alkyl chain can be manipulated to guide the formation of acentric crystal structures.

Exploration of Host-Guest Chemistry and Complexation with this compound

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. rsc.org In this context, this compound can act as a guest, with its recognition driven primarily by the electronic properties of the nitroaromatic ring.

Nitroaromatic compounds are electron-deficient and are known to form charge-transfer complexes with electron-rich hosts. researchgate.net This has been exploited for the sensing of nitroaromatics, which are components of many explosives. For instance, supramolecular hosts such as pillar researchgate.netarenes and fluorescent homooxacalixarenes have been designed to bind and detect nitroaromatic compounds. researchgate.netfrontiersin.org The binding mechanism often involves a combination of π-π stacking and electrostatic interactions between the electron-rich cavity of the host and the electron-poor nitroaromatic guest. The fluorescence of the host is often quenched upon binding the nitroaromatic guest, providing a clear signal for detection. frontiersin.org

While specific studies involving this compound as a guest are not prominent, its fundamental structure suggests it would be a suitable candidate for encapsulation by such hosts. The pentyl chain could also play a secondary role, potentially interacting with hydrophobic pockets within the host molecule, which could influence the binding affinity and selectivity of the complex. The formation of such host-guest complexes could be used for applications in sensing, separation, or the controlled release of the molecule.

Role as an Intermediate in the Synthesis of Advanced Organic Materials

The functional groups present in this compound make it a versatile intermediate for the synthesis of more complex, functional materials. The nitro group is particularly important in this regard. It can be readily reduced to an amino group (-NH₂). This transformation converts the electron-withdrawing nature of the substituent to an electron-donating one, drastically altering the electronic properties of the aromatic ring.

This simple reduction opens up a vast array of synthetic possibilities. The resulting 4-amino-N-pentylbenzamide can be a monomer for the synthesis of aramids (aromatic polyamides), which are a class of high-performance polymers known for their thermal stability and mechanical strength. The N-pentyl group would serve to increase solubility and processability of the resulting polymer.

Furthermore, the newly formed amino group can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -CN, halogens), allowing for the synthesis of a diverse library of substituted benzamides. These derivatives could be explored for various applications. For example, N-alkyl nitrobenzamides have been used as starting points for compounds with potential antidiabetic or antimicrobial activities. nih.govijpbs.com In one study, a series of N-alkyl nitrobenzamides were synthesized and showed promising antitubercular activity. mdpi.com Similarly, other 4-nitrobenzamide derivatives have been incorporated into hybrid materials with specific biological or material science applications. mdpi.commdpi.comikm.org.my These examples underscore the utility of the this compound scaffold as a building block for advanced organic materials.

Future Perspectives and Emerging Research Directions

Development of Novel Green Synthesis Approaches for 4-nitro-N-pentylbenzamide

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research into this compound will likely focus on developing more environmentally benign synthesis routes that minimize waste, reduce energy consumption, and utilize non-hazardous materials.

Current amide synthesis often relies on stoichiometric activating agents or harsh reaction conditions. Emerging green alternatives could include:

Catalytic Amidation: Moving away from traditional methods, research could explore direct catalytic amidation reactions. For instance, palladium-catalyzed oxidative amidation, which has been demonstrated for various aldehydes, could be adapted. rsc.org This approach avoids the need to pre-activate the carboxylic acid, reducing waste streams.

Phyto-mediated Synthesis: A novel direction involves using plant-derived extracts as capping or reducing agents in nanoparticle-catalyzed reactions. nih.govrasayanjournal.co.in While primarily used for nanoparticles themselves, the catalysts produced via these green methods could be employed in the synthesis of organic molecules like this compound. rasayanjournal.co.in For example, copper nanoparticles synthesized using plant extracts have shown catalytic activity in cycloaddition reactions, a principle that could be extended to amide bond formation. rasayanjournal.co.in

Benign Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, glycerol, or deep eutectic solvents would significantly improve the environmental profile of the synthesis.

| Parameter | Traditional Approach | Potential Green Approach | Anticipated Benefit |

|---|---|---|---|

| Starting Materials | 4-nitrobenzoyl chloride and pentylamine | 4-nitrobenzoic acid and pentylamine | Avoids use of hazardous thionyl chloride for acyl chloride formation. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Glycerol, or solvent-free | Reduces use of toxic and volatile organic compounds. |

| Catalyst | Stoichiometric coupling agents (e.g., DCC, EDC) | Heterogeneous nanocatalysts (e.g., PdO, CuNPs) | Improves atom economy, allows for catalyst recycling. rsc.orgrasayanjournal.co.in |

| Energy Input | Refluxing temperatures | Room temperature or mild heating (e.g., <120°C) | Reduces energy consumption and carbon footprint. rasayanjournal.co.in |

Integration of High-Throughput Experimentation in Derivatization Studies

To efficiently explore the chemical space around this compound, high-throughput experimentation (HTE) presents a powerful strategy. acs.orgnih.gov HTE platforms, which utilize automation and miniaturization, allow for the rapid synthesis and screening of a large library of derivatives. researchgate.net This is particularly valuable for establishing structure-property relationships.

A prospective HTE workflow for derivatizing this compound could involve:

Library Design: Creating a virtual library of reactants, for example, by varying the alkyl chain (in place of pentyl) or by introducing different substituents on the benzamide (B126) ring.

Automated Synthesis: Using liquid handling robots to dispense reactants into microtiter plates for parallel synthesis. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are well-suited for HTE and could be used to modify the aromatic core. whiterose.ac.uk

Rapid Analysis: Coupling the HTE platform with high-throughput analysis (HTA) techniques is crucial. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) can rapidly confirm product formation and purity for hundreds of reactions per day. nih.gov

| Variable Component | Example Reactants (Array 1) | Example Reactants (Array 2) | Objective |

|---|---|---|---|

| Amine Component | Butylamine, Hexylamine, Cyclopentylamine | Aniline, Benzylamine, Morpholine | Investigate effect of N-substituent on solid-state packing or biological activity. |

| Benzoyl Component | 4-aminobenzoyl chloride, 4-hydroxybenzoyl chloride | 3-nitrobenzoyl chloride, 2,4-dinitrobenzoyl chloride | Probe the influence of electronic and steric effects of ring substituents. |

| Reaction Condition | Solvent (Toluene, THF, Dioxane) | Catalyst (Pd(PPh₃)₄, CuI, various ligands) | Optimize reaction conditions for novel derivative synthesis. acs.org |

| Analytical Method | LC-MS, Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) | Rapidly assess reaction outcome and purity across the plate. nih.gov |

Advanced Characterization Methodologies (e.g., Solid-State NMR, Cryo-EM for assemblies)

A deeper understanding of this compound in the solid state and as a component of larger assemblies requires advanced characterization techniques beyond routine analysis.

Solid-State NMR (SSNMR): SSNMR is a powerful, non-destructive technique for probing the local atomic environment in solid materials. americanpharmaceuticalreview.com For this compound, SSNMR could provide critical insights into polymorphism, a common phenomenon in pharmaceutical and organic materials. americanpharmaceuticalreview.com By using techniques like 13C Cross-Polarization Magic Angle Spinning (CP/MAS), one can distinguish between different crystalline forms that may exhibit different physical properties. researchgate.net Furthermore, 2D SSNMR experiments can reveal through-space proximities between atoms, helping to elucidate intermolecular hydrogen bonding and π-π stacking interactions that dictate the crystal packing. americanpharmaceuticalreview.comsci-hub.se Studies on other benzamides have successfully used SSNMR to characterize their structure and mobility when confined within matrices. researchgate.net

Cryogenic Electron Microscopy (Cryo-EM): While traditionally used for large biological macromolecules, Cryo-EM is emerging as a revolutionary tool for materials science and for visualizing small-molecule supramolecular assemblies like gels and fibrils at atomic resolution. rsc.orgrsc.org If this compound or its derivatives are found to self-assemble into higher-order structures (e.g., nanotubes, ribbons), Cryo-EM would be invaluable. um.edu.mo The technique allows for the imaging of samples in a near-native, hydrated state, avoiding artifacts from drying or crystallization. rsc.org This could reveal the precise molecular arrangement, helical parameters, and intermolecular contacts within the self-assembled architecture, guiding the rational design of new functional materials. rsc.orgum.edu.mo

Computational Design of Novel this compound-based Supramolecular Assemblies

Computational chemistry offers a predictive framework for designing novel materials from the ground up. By modeling the non-covalent interactions that govern molecular self-assembly, it is possible to design new supramolecular structures based on the this compound motif.

The key interactions to model would be: